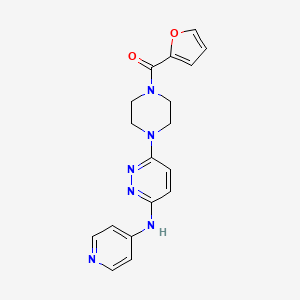

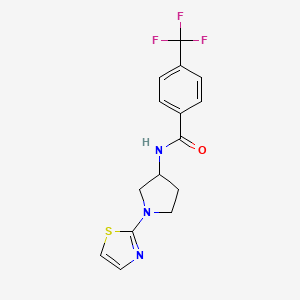

![molecular formula C22H16F4N4OS B2873441 (S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide CAS No. 2443816-45-1](/img/structure/B2873441.png)

(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H16F4N4OS and its molecular weight is 460.45. The purity is usually 95%.

BenchChem offers high-quality (S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Autophagy Suppression

ULK-101 has been found to suppress autophagy, a cellular recycling process that can promote survival and tumor progression . It inhibits both the nucleation of autophagic vesicles and turnover .

2. Sensitizing Cancer Cells to Nutrient Stress ULK-101 has been shown to sensitize KRAS-driven lung cancer cells to nutrient restriction . This makes tumor cells more sensitive to nutrient deficiency, potentially enhancing the effectiveness of certain cancer treatments .

3. Studying the Role of Autophagy in Cancer Cells ULK-101 serves as a powerful molecular tool to study the role of autophagy in cancer cells . It can help researchers understand how autophagy contributes to the survival and growth of tumors .

4. Evaluating the Therapeutic Potential of Autophagy Inhibition ULK-101 can be used to evaluate the therapeutic potential of autophagy inhibition . By observing how cancer cells respond to ULK-101, researchers can gain insights into whether inhibiting autophagy could be a viable treatment strategy .

Drug Resistance Research

ULK-101 has been used in studies related to drug resistance in cancers . It has been found that compounds that directly or indirectly target ULK1 could be used for tumor therapy .

Molecular Dynamics Simulations

ULK-101 has been used in molecular dynamics simulations to provide insights into its binding and exit from ULK2 . These simulations suggest that ULK-101 could induce a folded P-loop conformation and hydrophobic pocket .

Wirkmechanismus

ULK-101, also known as N-[(1S)-1-Cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide or (S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide, is a potent and selective inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2 .

Target of Action

ULK-101 primarily targets ULK1 and ULK2, which are serine/threonine kinases that play a central role in the autophagy pathway . These kinases are essential for the initiation of autophagy, a cellular recycling process that promotes cell survival during times of stress .

Mode of Action

ULK-101 inhibits ULK1 and ULK2 by binding to their adenosine triphosphate (ATP)-binding sites . This binding is coordinated by hydrogen bonding with the hinge backbone and the catalytic lysine sidechain . Notably, ULK-101 occupies a hydrophobic pocket associated with the N-terminus of the alpha C-helix . This interaction inhibits the kinase activity of ULK1 and ULK2, thereby suppressing the induction of autophagy and autophagic flux .

Biochemical Pathways

ULK-101 affects the autophagy pathway by inhibiting the activity of ULK1 and ULK2 . These kinases are part of a complex that integrates signals from nutrient-sensing (mTORC1) and energy-sensing (AMPK) pathways . By inhibiting ULK1 and ULK2, ULK-101 disrupts these signaling pathways, leading to the suppression of autophagy . This can have significant effects on cancer cells, particularly those driven by KRAS mutations, which rely on autophagy for survival and growth .

Pharmacokinetics

It is known that ulk-101 has a high potency, with ic50 values of 16 nM and 30 nM for ULK1 and ULK2, respectively . This suggests that ULK-101 has a high affinity for its targets, which could potentially lead to a high bioavailability.

Result of Action

The inhibition of ULK1 and ULK2 by ULK-101 leads to the suppression of autophagy, which can sensitize cancer cells to nutrient stress . This is particularly relevant for KRAS-driven lung cancer cells, which rely on autophagy for survival . By suppressing autophagy, ULK-101 can potentially enhance the efficacy of cancer treatments .

Action Environment

The action of ULK-101 can be influenced by various environmental factors. For instance, the efficacy of ULK-101 in suppressing autophagy and sensitizing cancer cells to nutrient stress can be enhanced in a nutrient-deprived tumor microenvironment . .

Eigenschaften

IUPAC Name |

N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4OS/c23-16-5-3-12(4-6-16)15-8-27-20-17(9-28-30(20)10-15)14-7-18(32-11-14)21(31)29-19(13-1-2-13)22(24,25)26/h3-11,13,19H,1-2H2,(H,29,31)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZRXJIYAFANHP-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

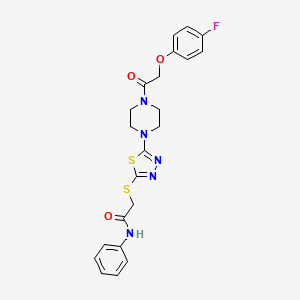

![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)

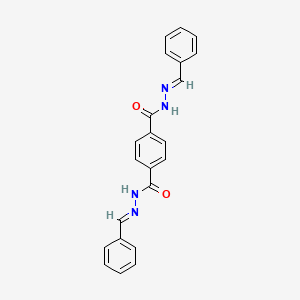

![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)

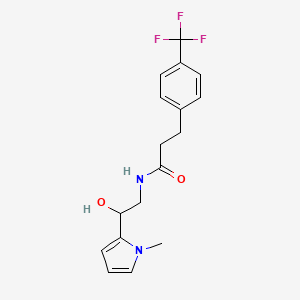

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)